Lipophilicity (XLogP3-AA) Comparison Across 3‑Position Amide Variants
The target compound exhibits a computed XLogP3-AA of 5.5, reflecting the contribution of its cyclohexane ring. When the cyclohexane substituent is replaced with a smaller cyclopropane ring, the calculated LogP drops to 4.4; substitution with a phenyl (benzamido) group yields a LogP of 5.1 [1]. The 0.4–1.1 log unit difference is consistent with the known impact of cycloalkyl size on partition coefficient and implies that the target compound may exhibit meaningfully different membrane permeability and non-specific protein binding compared to these close analogs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 |
| Comparator Or Baseline | 3-Cyclopropaneamido analog: XLogP3-AA = 4.4; 3-Benzamido analog: XLogP3-AA = 5.1 |
| Quantified Difference | Δ = 1.1 (vs. cyclopropyl); Δ = 0.4 (vs. benzamido) |
| Conditions | Computed property, PubChem XLogP3 3.0 algorithm, no experimental logP/logD data available. |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific protein binding; a difference of ≥0.4 log units can alter apparent potency and clearance in cell-based and in vivo assays.
- [1] PubChem Compound Summary for CID 7501901 and structurally related CID entries. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-09). View Source
